2,7-Difluoro-4-nitro-9h-fluoren-9-one
Description
2,7-Difluoro-4-nitro-9H-fluoren-9-one is a halogenated nitrofluorenone derivative characterized by fluorine atoms at the 2- and 7-positions and a nitro group at the 4-position of the fluorenone backbone. This compound belongs to the fluorene family, which is widely studied for its optical, electronic, and bioactive properties. The electronegative fluorine and nitro substituents likely enhance its reactivity and influence intermolecular interactions, making it relevant in materials science and medicinal chemistry.
Properties
IUPAC Name |
2,7-difluoro-4-nitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F2NO3/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(12(8)10)16(18)19/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQXIUNDGJHIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C2C(=CC(=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293681 | |
| Record name | 2,7-difluoro-4-nitro-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-28-0 | |
| Record name | NSC91431 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-difluoro-4-nitro-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Compounds :
2,7-Dibromo-4-nitro-9H-fluoren-9-one (C₁₃H₅Br₂NO₃; Molar mass: 382.99 g/mol )
2,7-Dichloro-9H-fluoren-4-yl derivatives (e.g., 4a: C₁₆H₁₁Cl₂NO; Molar mass: ~312.17 g/mol )
2,7-Diiodo-9H-fluorene derivatives (e.g., Compound 8 in : C₁₃H₁₀I₂O₂; Molar mass: ~476.03 g/mol )
Insights :
- Bromo derivatives (e.g., 2,7-dibromo-4-nitro-9H-fluoren-9-one) have higher molar masses, which may reduce solubility in polar solvents .
Nitro Group Positioning and Electronic Effects
Key Compounds :
3,7-Difluoro-2-nitro-9H-fluoren-9-one (Positional isomer of the target compound )
Methyl-2,7-dinitro-9H-fluoren-9-one (Hypothetical derivative with dual nitro groups )
Insights :
- The 4-nitro group in the target compound may stabilize negative charge delocalization, favoring interactions in catalytic or receptor-binding contexts.
- Dual nitro groups (as in hypothetical methyl-2,7-dinitro analogs) could further reduce solubility but improve oxidative stability .
Pharmacological and Material Science Relevance
Key Compounds :
Dihydrofluorenes with Piperazine Side Chains (e.g., 4q, 4s: Yields 88–96%; bioactive )
Polyfluorinated Fluorenes (e.g., CFC-F2: High fluorination for optoelectronic use )
Insights :
- The nitro group in the target compound may reduce fluorescence compared to non-nitro dihydrofluorenes , limiting optoelectronic use but enabling redox-active applications.
Q & A
Q. Q1. What are the key considerations for synthesizing 2,7-Difluoro-4-nitro-9H-fluoren-9-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential halogenation, nitration, and oxidation steps. Fluorination at the 2,7-positions requires careful control of electrophilic substitution conditions (e.g., using F₂ gas or fluorinating agents like Selectfluor® in anhydrous solvents). Nitration at the 4-position demands precise temperature control (0–5°C) to avoid over-nitration or decomposition. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Q. Q2. How do the fluorine substituents influence the electronic and steric properties of the fluorenone core?
Methodological Answer: Fluorine’s electronegativity withdraws electron density, reducing aromatic ring reactivity and altering dipole moments. Computational studies (DFT/B3LYP/6-31G*) predict decreased HOMO-LUMO gaps compared to non-fluorinated analogs, enhancing charge-transfer capabilities. Experimentally, UV-Vis spectroscopy (λmax ~320 nm in DCM) and cyclic voltammetry (Ered = -1.2 V vs. Ag/AgCl) corroborate these effects .
Q. Q3. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : <sup>19</sup>F NMR (δ -110 to -115 ppm) confirms fluorine substitution patterns.
- XRD : Single-crystal X-ray diffraction resolves nitro group orientation and planarity deviations (torsion angles <5°).
- MS : High-resolution ESI-MS (theoretical [M+H]<sup>+</sup> = 278.02; observed 278.03) validates molecular composition .
Advanced Research Questions
Q. Q4. How can crystallographic data contradictions (e.g., disorder in nitro groups) be resolved during structure refinement?
Methodological Answer: Disorder in the nitro group (common in planar fluorenones) is addressed using SHELXL’s PART instruction to model partial occupancy. Anisotropic displacement parameters (ADPs) for O and N atoms are refined with ISOR restraints to prevent overfitting. Residual electron density (<0.5 eÅ<sup>−3</sup>) post-refinement indicates acceptable model accuracy .
Q. Q5. What strategies mitigate competing side reactions during nitration at the 4-position?
Methodological Answer: Competing 3- or 5-position nitration is minimized by:
Q. Q6. How can computational methods predict biological interactions of this compound?
Methodological Answer:
- Docking studies : AutoDock Vina simulates binding to target proteins (e.g., kinase domains) using flexible ligand protocols.
- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns trajectories).
- ADMET prediction : SwissADME estimates logP (~2.8) and CNS permeability, guiding in vitro testing priorities .
Data Contradictions and Validation
Q. Q7. How should researchers reconcile discrepancies between experimental and computational dipole moments?
Methodological Answer: Discrepancies arise from solvent effects (implicit vs. explicit solvation models) and crystal packing forces. Validate computational results by:
Q. Q8. What are the limitations of using fluorescence spectroscopy for studying nitro-fluorenone derivatives?
Methodological Answer: The nitro group’s strong electron-withdrawing nature quenches fluorescence. Mitigate this by:
- Reducing the nitro group to an amine for enhanced emissive properties.
- Employing phosphorescence measurements at 77 K to bypass quenching effects .
Safety and Handling
Q. Q9. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (LD50 >2000 mg/kg in rodents).
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
